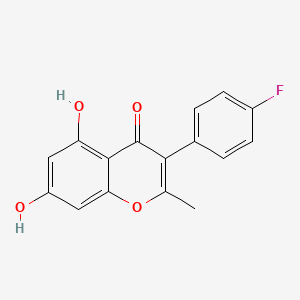
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one
Vue d'ensemble
Description
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a fluorophenyl group, which can enhance its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, often using hydrochloric acid, to form the chromenone structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions efficiently.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing stringent quality control measures to monitor the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone structure can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as UV protection.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one involves:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of cell proliferation and induction of cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-chlorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of fluorine.
3-(4-methylphenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one: Similar structure but with a methyl group instead of fluorine.
3-(4-nitrophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one enhances its biological activity and stability compared to its analogs. The fluorine atom can increase the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets.
Propriétés
Numéro CAS |
62881-65-6 |
|---|---|
Formule moléculaire |
C16H11FO4 |
Poids moléculaire |
286.25 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-5,7-dihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C16H11FO4/c1-8-14(9-2-4-10(17)5-3-9)16(20)15-12(19)6-11(18)7-13(15)21-8/h2-7,18-19H,1H3 |
Clé InChI |
PMCKYOJKIVPGOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













